Formamidinium Lead Chloride Iodide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Formamidinium Lead Chloride Iodide is a hybrid organic-inorganic compound that belongs to the family of perovskite materials. These materials have gained significant attention due to their exceptional optoelectronic properties, making them promising candidates for applications in solar cells, light-emitting diodes, and other electronic devices .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Formamidinium Lead Chloride Iodide can be synthesized through a solution-based method. The typical procedure involves dissolving formamidinium iodide and lead chloride in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The solution is then spin-coated onto a substrate and annealed at elevated temperatures to form the perovskite film .

Industrial Production Methods

In industrial settings, the production of this compound involves similar solution-based techniques but on a larger scale. The process is optimized for high throughput and uniformity, ensuring consistent quality of the perovskite films. Techniques such as roll-to-roll processing and vapor deposition are also explored for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions

Formamidinium Lead Chloride Iodide undergoes various chemical reactions, including:

Oxidation: Exposure to oxygen can lead to the oxidation of the lead component, forming lead oxide.

Reduction: Reducing agents can convert lead ions to their lower oxidation states.

Substitution: Halide ions in the perovskite structure can be substituted with other halides, altering the material’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Oxygen, hydrogen peroxide.

Reducing agents: Hydrazine, sodium borohydride.

Substituting agents: Halide salts such as bromides and chlorides.

Major Products Formed

The major products formed from these reactions include lead oxide, reduced lead species, and substituted perovskite compounds with different halide compositions .

Wissenschaftliche Forschungsanwendungen

Formamidinium Lead Chloride Iodide has a wide range of scientific research applications:

Solar Cells: It is extensively used in perovskite solar cells due to its high power conversion efficiency and stability.

Light-Emitting Diodes (LEDs): The compound’s excellent luminescent properties make it suitable for use in LEDs.

Photodetectors: Its high sensitivity to light enables its use in photodetectors for imaging and sensing applications.

Other Electronic Devices: The material’s unique electronic properties are explored for use in transistors and other electronic components.

Wirkmechanismus

The mechanism by which Formamidinium Lead Chloride Iodide exerts its effects involves the interaction of its organic and inorganic components. The formamidinium cation stabilizes the perovskite structure, while the lead halide framework facilitates efficient charge transport. The material’s optoelectronic properties are attributed to its ability to absorb light and generate charge carriers, which are then transported through the perovskite lattice .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methylammonium Lead Iodide: Another perovskite material with similar applications but lower thermal stability.

Cesium Lead Iodide: Known for its high stability but lower efficiency compared to formamidinium-based perovskites.

Mixed Cation Perovskites: Compounds that combine different cations (e.g., formamidinium and methylammonium) to achieve a balance of stability and efficiency.

Uniqueness

Formamidinium Lead Chloride Iodide stands out due to its superior thermal stability and optimal band gap, making it highly efficient for photovoltaic applications. Its ability to form stable perovskite phases at lower temperatures further enhances its suitability for various electronic devices .

Eigenschaften

CAS-Nummer |

9012-25-3 |

|---|---|

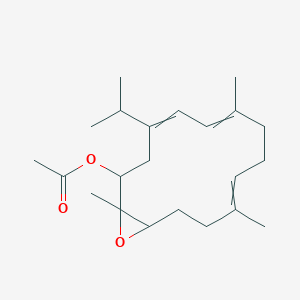

Molekularformel |

C22H34O3 |

Molekulargewicht |

346.5 g/mol |

IUPAC-Name |

(1,7,11-trimethyl-4-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-4,6,10-trien-2-yl) acetate |

InChI |

InChI=1S/C22H34O3/c1-15(2)19-12-10-16(3)8-7-9-17(4)11-13-20-22(6,25-20)21(14-19)24-18(5)23/h9-10,12,15,20-21H,7-8,11,13-14H2,1-6H3 |

InChI-Schlüssel |

DGDSKYGEKMVUCF-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CCCC(=CC=C(CC(C2(C(O2)CC1)C)OC(=O)C)C(C)C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2H-Pyran-2-one, 6-[(1R,2R)-1,2-dihydroxy-2-phenylethyl]-5,6-dihydro-,(6R)-](/img/structure/B13390794.png)

![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one](/img/structure/B13390800.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B13390813.png)

![1-(2,2-Dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl)ethane-1,2-diol](/img/structure/B13390829.png)

![N,N-bis[(3-chloro-4-hydroxyphenyl)methyl]icosa-5,8,11,14-tetraenamide](/img/structure/B13390833.png)

![(2S,3R,4S,5R)-2-[(1'R,4'R,6'R,12'R,16'R,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethylspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-18'-yl]oxyoxane-3,4,5-triol](/img/structure/B13390844.png)

![1-[2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol;hydrochloride](/img/structure/B13390849.png)

![4-[1-[[3-(Difluoromethyl)-1-methyl-5-[3-(trifluoromethyl)phenoxy]pyrazole-4-carbonyl]amino]ethyl]benzoic acid](/img/structure/B13390879.png)